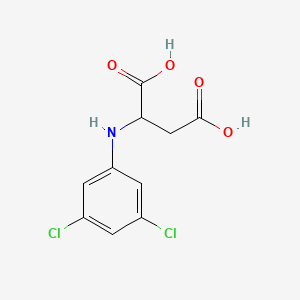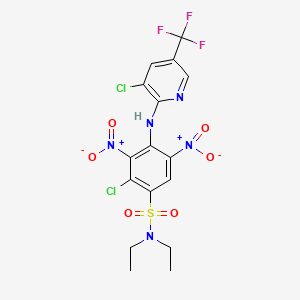
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core with various substituents such as chloro, trifluoromethyl, pyridinyl, diethyl, and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents.
Chloropyridines: Compounds containing chloro and pyridinyl groups.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings.
Uniqueness
The uniqueness of Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
133230-04-3 |
|---|---|
Molecular Formula |
C16H14Cl2F3N5O6S |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
2-chloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N,N-diethyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C16H14Cl2F3N5O6S/c1-3-24(4-2)33(31,32)11-6-10(25(27)28)13(14(12(11)18)26(29)30)23-15-9(17)5-8(7-22-15)16(19,20)21/h5-7H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
AKPPCQWEZACMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


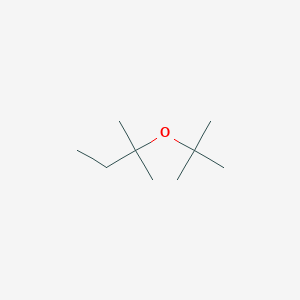
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)

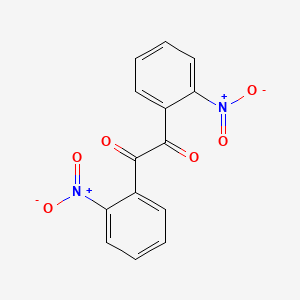

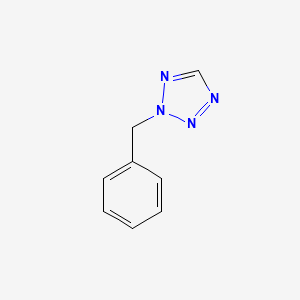
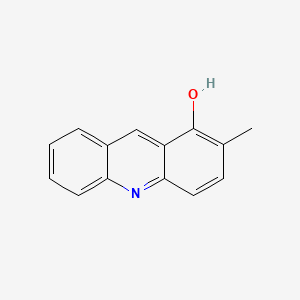
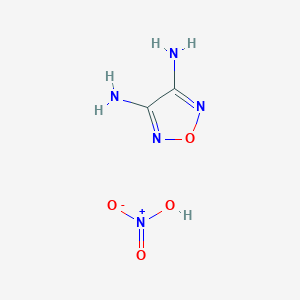

![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
